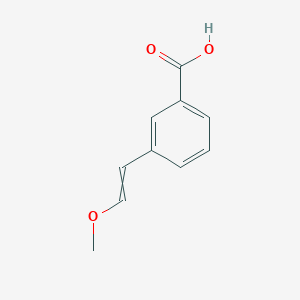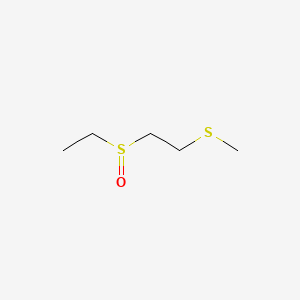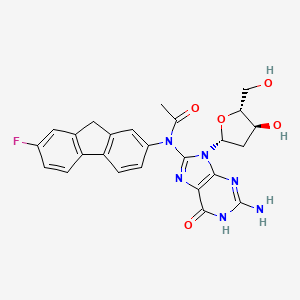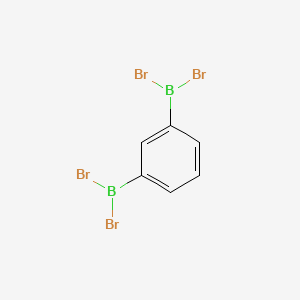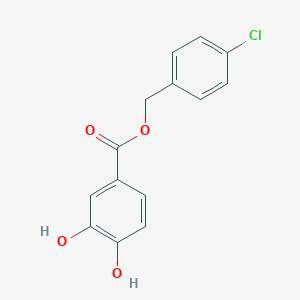![molecular formula C16H15N3OS B14329338 Urea, N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)-N'-phenyl- CAS No. 106666-83-5](/img/structure/B14329338.png)
Urea, N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)-N'-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)-N’-phenyl- is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)-N’-phenyl- typically involves the reaction of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile with phenyl isocyanate under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can be more efficient for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Urea, N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)-N’-phenyl- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids.
Reduction: Reduced derivatives with amine groups.
Substitution: Substituted derivatives with various functional groups depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, it is used to study enzyme interactions and as a potential inhibitor for certain biological pathways .
Medicine
Medicinally, thiophene derivatives, including this compound, have shown promise in the development of anti-inflammatory and anticancer agents .
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and dyes .
Mecanismo De Acción
The mechanism of action of Urea, N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)-N’-phenyl- involves its interaction with specific molecular targets such as enzymes or receptors. The cyano group and the thiophene ring play crucial roles in binding to these targets, thereby modulating their activity . This modulation can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular pathways .
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2-dichloroacetamide
- N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-phenylacrylamide
- 1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(4-fluorophenyl)urea
Uniqueness
What sets Urea, N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)-N’-phenyl- apart from similar compounds is its specific combination of the cyano group and the phenylurea moiety. This unique structure allows for distinct interactions with biological targets, making it a valuable compound in medicinal chemistry .
Propiedades
Número CAS |
106666-83-5 |
|---|---|
Fórmula molecular |
C16H15N3OS |
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenylurea |
InChI |
InChI=1S/C16H15N3OS/c17-10-13-12-8-4-5-9-14(12)21-15(13)19-16(20)18-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-9H2,(H2,18,19,20) |
Clave InChI |
QDNWLTBSGLJSRI-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C(=C(S2)NC(=O)NC3=CC=CC=C3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


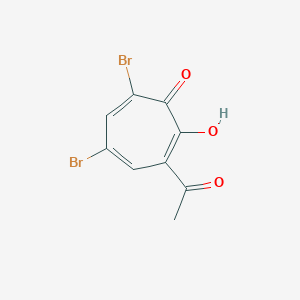

![N-[3-Chloro-4-(propan-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B14329264.png)
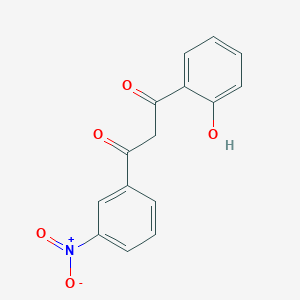
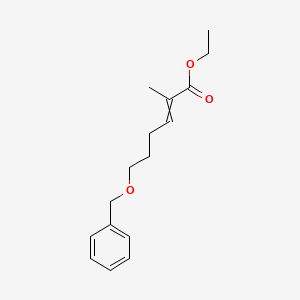
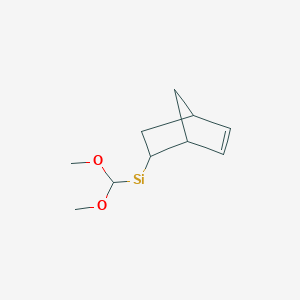
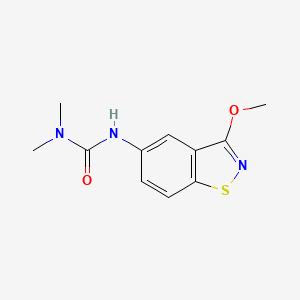
![4-[(E)-3-[3,4-di(propan-2-yl)phenyl]-3-oxoprop-1-enyl]benzoic acid](/img/structure/B14329297.png)
